![molecular formula C32H33N3O7 B3418566 6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE CAS No. 126128-43-6](/img/structure/B3418566.png)

6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE

Übersicht

Beschreibung

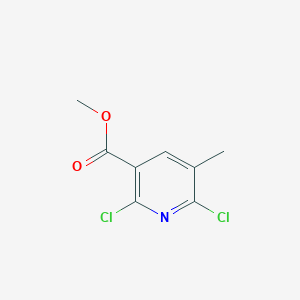

This compound is a deoxynucleoside derived from the base P, 6H,8H-3,4-dihydro-pyrimido[4,5-c][1,2]oxazin-7-one .

Synthesis Analysis

The synthesis of this deoxynucleoside and its introduction into oligonucleotides is achieved by established phosphoramidite and H-phosphonate chemistry . Heptadecaoligodeoxyribonucleotides containing one or more of the bases, 6H,8H-3,4-dihydropyrimido[4,5-c][1,2]oxazin-7-one (P), 2-amino-6-methoxyaminopurine (K), and hypoxanthine (I) and combinations of P with K and I have been synthesized on a DNA synthesizer .Chemical Reactions Analysis

The stability of duplexes containing base-modified oligomers with P/A, P/G, K/C, and K/T; P/A, P/G, I/C, I/T, and I/A, I/G, I/C, I/T base pairs were compared by measuring their melting transition ™ values . Oligomers containing both P and K and P and I were more stable than those with I alone or with mismatches .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Compounds

Research has extensively examined the synthesis of derivatives related to the compound . For instance, one study detailed the conversion of 1-Methyl-5-(2-bromoethyl)uracil to various derivatives, culminating in the production of compounds with the core structure similar to the specified chemical, but not the exact compound (Lin & Brown, 1989). This exploratory synthesis contributes to the broader understanding of the chemical behaviors and potential applications of such molecules.

Antiviral Activities

Several studies have assessed the antiviral potential of compounds structurally related to "6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE". For example, bicyclic 2′-deoxynucleoside derivatives have shown inhibitory effects against herpes simplex virus type 1 and varicella-zoster virus, highlighting the antiviral capacity of these compounds (Loakes et al., 1995).

Theoretical and Experimental Investigations on Tautomerism

Theoretical studies have predicted the tautomeric properties of the N-methyl derivative of the compound, providing insight into its behavior in water solution. These studies support the rare tautomer hypothesis, which suggests a role in substitution mutagenesis during DNA replication (Podolyan et al., 2005). Furthermore, experimental work has focused on the specificity of nucleotide incorporation by DNA polymerases, lending further support to the rare tautomer hypothesis and suggesting a significant role for such compounds in the fidelity of DNA replication (Harris et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as 6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one, are the bacteria Escherichia coli and Salmonella typhimurium .

Mode of Action

This compound exhibits mutagenicity, inducing the conversion between GC and AT base pairs through replication error . This means it interferes with the DNA replication process of these bacteria, causing mutations that can potentially inhibit their growth or survival .

Biochemical Pathways

It is known that the compound’s interaction with the dna of the target bacteria can disrupt essential cellular processes, such as dna replication and protein synthesis .

Pharmacokinetics

It is known to be stable inEscherichia coli , and can be detected at wavelengths greater than 300 nm , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the induction of mutations in the DNA of the target bacteria. This can lead to a variety of outcomes, including inhibited growth, impaired cellular function, or even cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment could potentially affect its stability or interaction with its targets . .

Eigenschaften

IUPAC Name |

6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O7/c1-38-25-12-8-23(9-13-25)32(22-6-4-3-5-7-22,24-10-14-26(39-2)15-11-24)40-20-28-27(36)18-29(42-28)35-19-21-16-17-41-34-30(21)33-31(35)37/h3-15,21,27-29,36H,16-20H2,1-2H3,(H,33,34,37)/t21?,27-,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLCSXJDOJNRCX-PNZYQCQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CC6CCON=C6NC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5CC6CCON=C6NC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)

![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/no-structure.png)